molecular formula C6H17ClN2O2S B6253546 6-aminohexane-1-sulfonamide hydrochloride CAS No. 1135200-95-1

6-aminohexane-1-sulfonamide hydrochloride

Cat. No.: B6253546
CAS No.: 1135200-95-1
M. Wt: 216.7
InChI Key:
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Description

6-aminohexane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H16ClNS. It is a sulfonamide derivative, which means it contains a sulfonamide group attached to an aminohexane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminohexane-1-sulfonamide hydrochloride typically involves the reaction of hexane-1,6-diamine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-aminohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated sulfonamides.

Scientific Research Applications

6-aminohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-aminohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-aminohexane-1-thiol hydrochloride: Similar in structure but contains a thiol group instead of a sulfonamide group.

    8-amino-1-octanethiol hydrochloride: Contains a longer carbon chain and a thiol group.

    3-aminopropane-1-thiol hydrochloride: Contains a shorter carbon chain and a thiol group.

Uniqueness

6-aminohexane-1-sulfonamide hydrochloride is unique due to its specific combination of an aminohexane chain and a sulfonamide group. This combination gives it distinct chemical properties and biological activities that are not found in other similar compounds.

Properties

CAS No.

1135200-95-1

Molecular Formula

C6H17ClN2O2S

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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